molecular formula C15H26O B057986 (+)-8-Demethylisoambrox CAS No. 82079-83-2

(+)-8-Demethylisoambrox

Cat. No.: B057986
CAS No.: 82079-83-2
M. Wt: 222.37 g/mol
InChI Key: IPEPBOBQYDJNON-PWNZVWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethylisoambroxide typically involves the use of plant-derived diterpenoids as starting materials. One common precursor is sclareol, which is obtained from clary sage (Salvia sclarea) . The synthetic route involves several steps, including oxidation, cyclization, and reduction reactions under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of 8-Demethylisoambroxide is optimized for large-scale synthesis. This involves the use of high-throughput reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing renewable resources and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 8-Demethylisoambroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different stereoisomers.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce different stereoisomers of the compound.

Scientific Research Applications

8-Demethylisoambroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Demethylisoambroxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

    Ambroxide: A closely related compound with similar fragrance properties.

    Sclareolide: Another diterpenoid used in the fragrance industry.

    Labdane Diterpenoids: A class of compounds with similar structural features and biological activities.

Uniqueness: 8-Demethylisoambroxide is unique due to its specific stereochemistry and the absence of a methyl group compared to ambroxide. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3aS,5aS,9aS,9bR)-6,6,9a-trimethyl-1,2,3a,4,5,5a,7,8,9,9b-decahydrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)8-4-9-15(3)11-7-10-16-12(11)5-6-13(14)15/h11-13H,4-10H2,1-3H3/t11-,12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPBOBQYDJNON-PWNZVWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3C2CCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@H]3[C@@H]2CCO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82079-83-2
Record name 8-Demethylisoambroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-DEMETHYLISOAMBROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N6SLJ107
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.